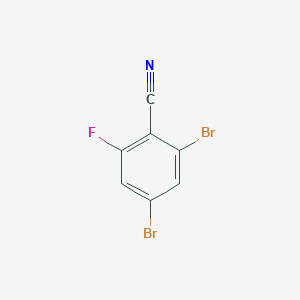

2,4-Dibrom-6-fluorbenzonitril

Übersicht

Beschreibung

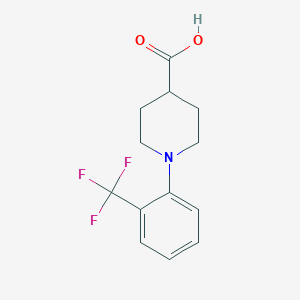

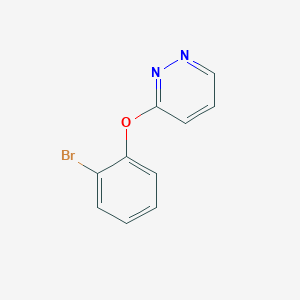

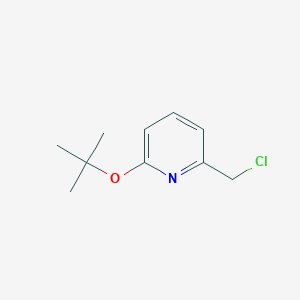

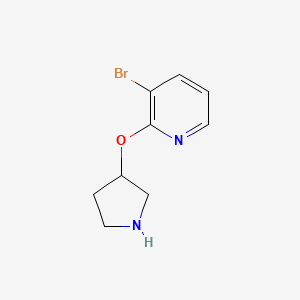

2,4-Dibromo-6-fluorobenzonitrile is a chemical compound with the CAS Number: 1393585-66-4 . It has a molecular weight of 278.91 and its molecular formula is C7H2Br2FN . It is a solid substance .

Synthesis Analysis

The synthesis of 2,4-Dibromo-6-fluorobenzonitrile involves several steps. The raw materials used include tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation steps include heating and refluxing the raw materials for 10 hours at normal pressure, distilling the solvent at normal pressure, and then adding a corresponding volume of water to the system to continuously distill .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-fluorobenzonitrile can be represented by the SMILES notation: c1c(cc(c(c1F)C#N)Br)Br . The InChI representation is InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H .Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluorobenzonitrile has a density of 2.1±0.1 g/cm3 . It has a boiling point of 293.4±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.3±3.0 kJ/mol . The flash point is 131.3±27.3 °C . The index of refraction is 1.634 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2,4-Dibrom-6-fluorbenzonitril: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann aufgrund der reaktiven Brom- und Nitrilgruppen, die einer weiteren Funktionalisierung unterliegen können, zum Aufbau verschiedener heterocyclischer Verbindungen verwendet werden. Seine Anwendung bei der Synthese von Flüssigkristallen und anderen komplexen organischen Molekülen ist bemerkenswert .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient This compound als Vorläufer für die Synthese von Fluorchinolonen, einer Klasse von Breitbandantibiotika. Die Fähigkeit der Verbindung, Fluoratome in Moleküle einzuführen, ist entscheidend, da Fluor die biologische Aktivität von Pharmazeutika erheblich verändern kann .

Materialwissenschaft

Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Die Brom- und Fluorsubstituenten am Benzolring können die Eigenschaften des Materials beeinflussen, wodurch es für die Herstellung von fortschrittlichen Polymeren und Beschichtungen nützlich ist .

Analytische Chemie

This compound: kann als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden, insbesondere in der Chromatographie und Massenspektrometrie, um ähnliche Strukturen in komplexen Gemischen zu identifizieren und zu quantifizieren .

Landwirtschaftliche Forschung

Während direkte Anwendungen in der Landwirtschaft nicht weit verbreitet sind, könnte die Rolle der Verbindung bei der Synthese anderer Chemikalien zur Entwicklung neuer Pestizide oder Herbizide beitragen, da halogenierte Verbindungen auf diesem Gebiet von Bedeutung sind .

Umweltstudien

In Umweltstudien können halogenierte Nitrile wie This compound hinsichtlich ihres Umweltschicksals, ihrer Transportwege und ihrer Persistenz untersucht werden. Das Verständnis ihres Verhaltens trägt zur Bewertung potenzieller Umweltrisiken und zur Entwicklung von Sanierungsstrategien bei .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound belongs to the nitrile functional group, which often interacts with various enzymes and receptors in the body.

Biochemical Pathways

It is known that this compound can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, which is an intermediate of fluoroquinolones . Fluoroquinolones are a type of antibiotics that interfere with bacterial DNA replication, thus affecting the bacterial growth pathway.

Result of Action

Given its potential use in the synthesis of fluoroquinolones , it can be inferred that its action might lead to antibacterial effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2,4-Dibromo-6-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, 2,4-Dibromo-6-fluorobenzonitrile has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The binding of 2,4-Dibromo-6-fluorobenzonitrile to these enzymes can lead to the inhibition of their activity, affecting the overall metabolic processes in the cell .

Cellular Effects

The effects of 2,4-Dibromo-6-fluorobenzonitrile on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dibromo-6-fluorobenzonitrile has been observed to alter the expression of genes involved in the detoxification processes in liver cells. By inhibiting the activity of cytochrome P450 enzymes, it can lead to the accumulation of toxic metabolites, which in turn can trigger stress responses and alter cellular metabolism . Additionally, 2,4-Dibromo-6-fluorobenzonitrile can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of various cellular functions.

Molecular Mechanism

At the molecular level, 2,4-Dibromo-6-fluorobenzonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can be either reversible or irreversible, depending on the nature of the interaction. In the case of cytochrome P450 enzymes, 2,4-Dibromo-6-fluorobenzonitrile forms a stable complex with the heme group of the enzyme, leading to the inhibition of its catalytic activity . This interaction can result in the accumulation of substrates and the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dibromo-6-fluorobenzonitrile can change over time. The stability of this compound is an important factor that influences its long-term effects on cellular function. Studies have shown that 2,4-Dibromo-6-fluorobenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products of 2,4-Dibromo-6-fluorobenzonitrile can also have biological activity, which can complicate the interpretation of experimental results. Long-term exposure to 2,4-Dibromo-6-fluorobenzonitrile in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of 2,4-Dibromo-6-fluorobenzonitrile vary with different dosages in animal models. At low doses, this compound can inhibit enzyme activity without causing significant toxicity. At higher doses, 2,4-Dibromo-6-fluorobenzonitrile can induce toxic effects, including liver damage and oxidative stress . The threshold for these toxic effects depends on the duration of exposure and the specific animal model used. Studies have shown that chronic exposure to high doses of 2,4-Dibromo-6-fluorobenzonitrile can lead to the development of liver fibrosis and other pathological conditions, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

2,4-Dibromo-6-fluorobenzonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of various substrates, including drugs and endogenous compounds. The inhibition of cytochrome P450 enzymes by 2,4-Dibromo-6-fluorobenzonitrile can lead to alterations in metabolic flux and changes in the levels of metabolites . Additionally, 2,4-Dibromo-6-fluorobenzonitrile can affect the activity of other enzymes involved in detoxification processes, further influencing metabolic pathways and cellular homeostasis.

Transport and Distribution

The transport and distribution of 2,4-Dibromo-6-fluorobenzonitrile within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments. The distribution of 2,4-Dibromo-6-fluorobenzonitrile is also affected by the presence of transporters and binding proteins that facilitate its movement within the cell . For example, 2,4-Dibromo-6-fluorobenzonitrile can bind to albumin in the bloodstream, which helps in its transport to various tissues. The accumulation of 2,4-Dibromo-6-fluorobenzonitrile in specific cellular compartments can influence its biological activity and the overall cellular response.

Subcellular Localization

The subcellular localization of 2,4-Dibromo-6-fluorobenzonitrile is an important factor that determines its activity and function. This compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . The targeting of 2,4-Dibromo-6-fluorobenzonitrile to these organelles is mediated by specific signals and post-translational modifications that direct its movement within the cell. The localization of 2,4-Dibromo-6-fluorobenzonitrile to the endoplasmic reticulum can influence its interaction with cytochrome P450 enzymes, while its presence in mitochondria can affect mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

2,4-dibromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJXWWDHQYGSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)